N-[2-[5-(1-butanoylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide
Description
N-[2-[5-(1-Butanoylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide is an intricate organic compound of growing interest in both pharmaceutical and chemical research
Properties
IUPAC Name |
N-[2-[5-(1-butanoylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4S/c1-5-7-12(20)19-9-6-8-11(10-19)13-16-14(17-23-13)15(2,3)18-24(4,21)22/h11,18H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRHBBOJXLANGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)C2=NC(=NO2)C(C)(C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[5-(1-butanoylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide involves several key steps:
Formation of the piperidine ring: Starting from butyric acid, the piperidine ring is synthesized via cyclization.
Oxadiazole ring formation:
Sulfonamide linkage: Final coupling with methanesulfonamide under specific conditions to yield the target compound.
Industrial Production Methods: For industrial-scale production, the synthesis route needs optimization:
Catalyst employment: Utilizing transition metal catalysts to enhance reaction rates and yields.
Solvent selection: Efficient solvent systems to facilitate each reaction step.
Automation and continuous flow techniques: Implementing continuous flow reactors for seamless operation and scalability.
Types of Reactions
Oxidation and Reduction: The compound’s functional groups, like the oxadiazole ring, can undergo various redox reactions.
Substitution: Electrophilic and nucleophilic substitution reactions on the sulfonamide and piperidine moieties.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employment of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with nucleophiles like amines or electrophiles such as alkyl halides.
Major Products Formed: The primary products depend on the reacting functional group, with potential formation of derivatives like N-alkylated sulfonamides or substituted oxadiazoles.
Scientific Research Applications
In Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules. In Biology: Potential application as a biochemical probe for studying enzyme functions and protein interactions. In Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an antimicrobial agent. In Industry: Utilized in the design of advanced materials with unique properties such as high thermal stability or specific electrical conductance.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets such as enzymes or receptors. For instance, the sulfonamide group can inhibit the function of certain bacterial enzymes, leading to its potential as an antimicrobial agent. The exact mechanism involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, N-[2-[5-(1-butanoylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide is unique due to its combined structural elements:
N-[2-[5-(1-Acetylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide
N-[2-[5-(1-Propanoylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide
These compounds share the core structure but differ in their specific acyl groups, influencing their reactivity and application profiles.
By interweaving these detailed facets, we can grasp the comprehensive nature and significance of this compound in the scientific realm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
